

1-(2-Bromothiazol-5-yl)ethanone CAS number 1161776-13-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Bromothiazol-5-yl)ethanone

Cat. No.: B1527646

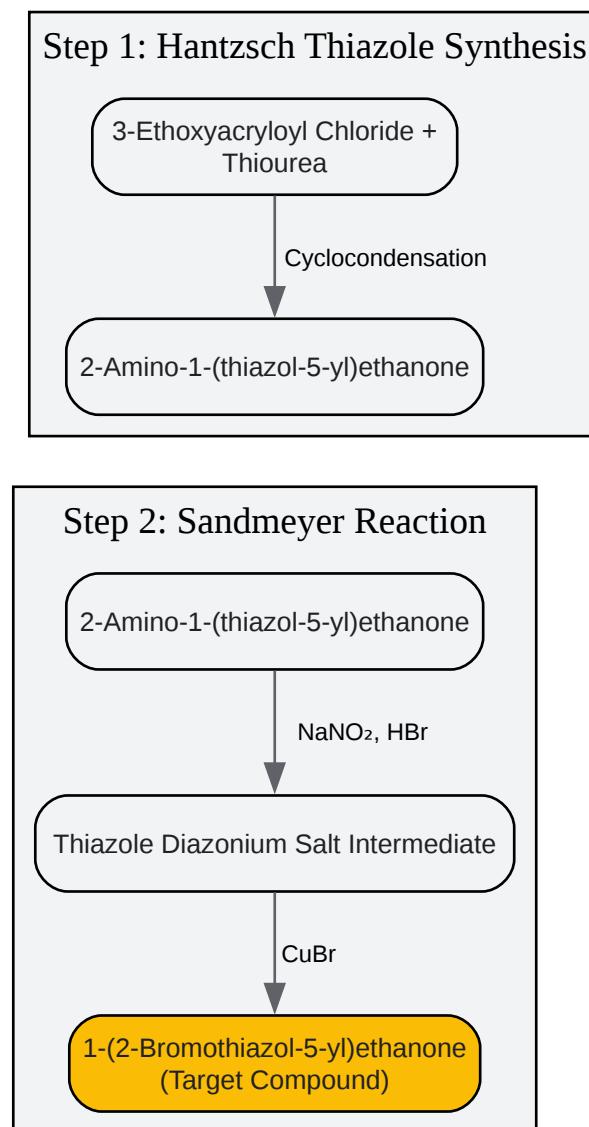
[Get Quote](#)

An In-depth Technical Guide to **1-(2-Bromothiazol-5-yl)ethanone**: A Key Intermediate in Modern Drug Discovery

Introduction: The Unseen Value of a Versatile Scaffold

In the landscape of medicinal chemistry, the discovery of novel therapeutics often hinges on the strategic use of versatile chemical building blocks. **1-(2-Bromothiazol-5-yl)ethanone** (CAS No. 1161776-13-1) represents a quintessential example of such a scaffold.^{[1][2]} While not a therapeutic agent in itself, its unique combination of functional groups—a reactive bromo-substituent on an electron-deficient thiazole ring and a readily modifiable ketone moiety—positions it as a high-value intermediate for the synthesis of complex, biologically active molecules.^{[3][4]} This guide, prepared from the perspective of a senior application scientist, aims to provide an in-depth technical overview of this compound, elucidating its synthesis, reactivity, and profound potential in the drug development pipeline, particularly in the synthesis of kinase inhibitors and other targeted therapies.^{[5][6]}

Physicochemical and Computed Properties


A foundational understanding of a molecule begins with its physical and chemical properties. These parameters govern its behavior in reactions, its solubility, and its potential interactions with biological systems. The properties of **1-(2-Bromothiazol-5-yl)ethanone** are summarized below.^{[1][7][8]}

Property	Value	Source(s)
CAS Number	1161776-13-1	[1] [2] [8]
Molecular Formula	C ₅ H ₄ BrNOS	[1] [2]
Molecular Weight	206.06 g/mol	[1] [8]
IUPAC Name	1-(2-bromothiazol-5-yl)ethan-1-one	[9]
Canonical SMILES	CC(=O)C1=CN=C(S1)Br	[1] [2]
Topological Polar Surface Area (TPSA)	58.2 Å ²	[7]
Predicted pKa	-1.23 ± 0.10	[1]
Purity (Typical)	≥97%	[8] [9]
Storage Conditions	Inert atmosphere, 2-8°C	[2]

Synthesis and Manufacturing: A Plausible & Scalable Route

While specific process chemistry for CAS 1161776-13-1 is not extensively published in peer-reviewed journals, a robust synthetic route can be engineered by leveraging established methodologies for thiazole synthesis. The most logical approach involves a modified Hantzsch thiazole synthesis followed by a Sandmeyer-type reaction, which is amenable to scale-up and provides good control over regiochemistry.

The overall synthetic strategy is visualized below.

[Click to download full resolution via product page](#)

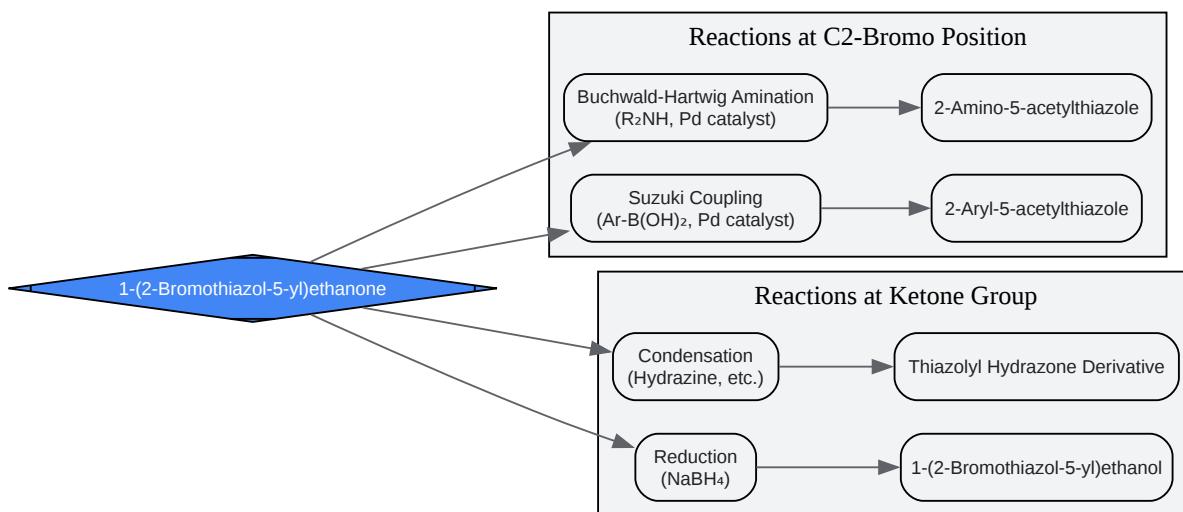
Caption: Proposed two-stage synthesis of **1-(2-Bromothiazol-5-yl)ethanone**.

Detailed Experimental Protocol (Proposed)

This protocol is a synthesized procedure based on established methods for similar transformations.[\[6\]](#)[\[10\]](#)

Part A: Synthesis of 2-Amino-1-(thiazol-5-yl)ethanone Intermediate

- Reaction Setup: To a solution of N-(1-oxo-3-ethoxyprop-2-en-1-yl)acetamide (1 equivalent) in a suitable solvent such as dioxane/water, add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature. The use of NBS is a chemoselective method for the α -bromination of the activated acrylamide system.[6]
- Thiazole Formation: After stirring for 1-2 hours (monitoring by TLC), add thiourea (1.2 equivalents) to the reaction mixture.
- Cyclization: Heat the mixture to reflux (approx. 80-90°C) for 4-6 hours. The thiourea acts as the nitrogen and sulfur source, cyclizing with the α -bromo- β -ethoxy acrylamide intermediate to form the 2-aminothiazole ring.
- Workup & Isolation: Cool the reaction to room temperature. Neutralize with an aqueous base (e.g., NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-1-(thiazol-5-yl)ethanone, which can be purified by column chromatography.


Part B: Diazotization and Bromination (Sandmeyer Reaction)

- Diazotization: Dissolve the 2-amino-1-(thiazol-5-yl)ethanone intermediate (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3-4 equivalents) at 0-5°C. Add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C. This critical step converts the primary aromatic amine to a diazonium salt, a versatile intermediate.[10]
- Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equivalents) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
- Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 1-2 hours. The CuBr catalyzes the displacement of the diazonium group with bromide.
- Final Workup: Extract the product with a suitable solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in

vacuo. The final product, **1-(2-Bromothiazol-5-yl)ethanone**, can be purified via flash chromatography or recrystallization to achieve high purity (e.g., >98%).^[8]

Chemical Reactivity and Derivatization Potential

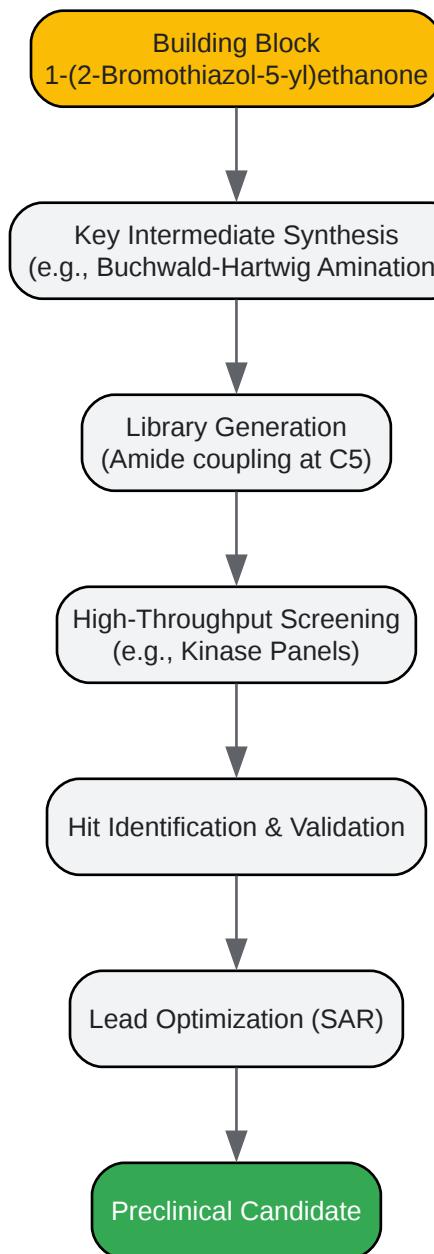
The synthetic utility of **1-(2-Bromothiazol-5-yl)ethanone** stems from its two distinct reactive sites: the C2-bromo substituent and the C5-ethanone group. This dual functionality allows for sequential, orthogonal modifications, making it an ideal scaffold for building molecular diversity.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for derivatizing the title compound.

- Cross-Coupling Reactions at the C2-Position: The bromine atom at the C2 position of the thiazole ring is activated towards various transition-metal-catalyzed cross-coupling reactions. This is the most powerful feature for drug discovery applications.
 - Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., $Pd(PPh_3)_4$) and a base allows for the introduction of diverse

aromatic systems, a common strategy for exploring structure-activity relationships (SAR).


[\[11\]](#)

- Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, coupling the thiazole core with a wide range of primary or secondary amines. This is particularly relevant for synthesizing compounds like Dasatinib, which features a substituted aminopyrimidine linked at this position.[\[6\]](#)
- Other Couplings: Sonogashira (alkynes), Stille (organotins), and Heck (alkenes) couplings are also highly feasible at this position, further expanding the accessible chemical space.
- Transformations of the Ketone Group: The ethanone moiety provides a secondary handle for modification.
 - Condensation Reactions: The carbonyl group readily reacts with hydrazines, hydroxylamines, and other nucleophiles to form hydrazone, oximes, and related derivatives.[\[4\]](#) These products can serve as ligands or introduce new hydrogen bonding patterns.
 - Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH_4). The resulting alcohol can be used for further functionalization, such as ester or ether formation.
 - α -Halogenation: While the ring is already brominated, the methyl group of the ketone can be brominated under specific conditions to yield a bromoacetyl derivative, which is a potent alkylating agent for reacting with nucleophiles like thioamides in Hantzsch-type syntheses.[\[12\]](#)

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of **1-(2-Bromothiazol-5-yl)ethanone** is realized in its application as a key intermediate in the synthesis of targeted therapeutics. The 2-aminothiazole scaffold, which can be readily accessed from this building block, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.

The workflow from this building block to a potential drug candidate is outlined below.

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow utilizing the title compound.

- Kinase Inhibitors: Many potent kinase inhibitors utilize a 2-aminothiazole core as a "hinge-binding" motif that interacts with the ATP-binding site of protein kinases. A prime example is Dasatinib (Sprycel®), a dual Bcr-Abl and Src family tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).^[6] The synthesis of Dasatinib's core involves coupling a 2-aminothiazole-5-carboxamide with a substituted pyrimidine. **1-(2-Bromothiazol-5-**

yl)ethanone is an ideal precursor for this core, where the bromo-group is displaced by the pyrimidine amine and the ethanone group is a precursor to the required carboxamide.[5][6]

- **Anticancer Agents:** Beyond kinase inhibition, thiazole derivatives have demonstrated broad anticancer activity through various mechanisms. Studies have shown that isatin-thiazole hybrids, for example, can act as potent VEGFR-2 inhibitors, interfering with tumor angiogenesis.[13] The title compound provides a direct entry point for synthesizing such conjugates.
- **Other Therapeutic Areas:** The thiazole ring is a versatile pharmacophore found in compounds developed for a wide range of diseases, including anti-tuberculosis agents, anti-infectives, and modulators of neurodegenerative diseases.[14][15] The ability to rapidly generate diverse libraries from **1-(2-Bromothiazol-5-yl)ethanone** makes it a valuable tool for screening campaigns in these areas as well.

Analytical Characterization

Confirming the identity and purity of **1-(2-Bromothiazol-5-yl)ethanone** is crucial. Standard analytical techniques would be employed:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: Expected signals would include a singlet for the thiazole proton (C4-H), a singlet for the methyl protons (-CH₃) of the acetyl group, each integrating to 1H and 3H, respectively.
 - ^{13}C NMR: Distinct signals for the two quaternary thiazole carbons (C2 and C5), the methine thiazole carbon (C4), the carbonyl carbon (C=O), and the methyl carbon (-CH₃) would be expected.
- **Mass Spectrometry (MS):** Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would show the molecular ion peak (M⁺) and a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M+2⁺ peaks in an approximate 1:1 ratio).
- **High-Performance Liquid Chromatography (HPLC):** Used to determine purity, typically showing a single major peak under various solvent conditions.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. While a specific material safety data sheet (MSDS) should always be consulted, general handling guidelines for a bromo-heterocyclic ketone include:

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere as recommended.[\[2\]](#)

Conclusion

1-(2-Bromothiazol-5-yl)ethanone is more than just a catalog chemical; it is a strategically designed molecular tool. Its dual functionality allows for precise and versatile chemical modifications, making it an enabling reagent for accessing complex molecular architectures. Its primary application as a precursor to the 2-aminothiazole-5-carboxamide scaffold places it at the forefront of modern medicinal chemistry, particularly in the rational design of kinase inhibitors for oncology. For researchers and drug development professionals, understanding the synthesis, reactivity, and application of this building block is key to unlocking new avenues for therapeutic innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 1161776-13-1|1-(2-Bromothiazol-5-yl)ethanone|BLD Pharm [bldpharm.com]

- 3. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Buy 1-(5-Bromothiazol-2-yl)ethanone | 774230-98-7 [smolecule.com]
- 5. WO2005077945A2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 1161776-13-1 | 1-(2-Bromothiazol-5-yl)ethanone | Bromides | Ambeed.com [ambeed.com]
- 8. 001chemical.com [001chemical.com]
- 9. 1-(2-Bromothiazol-5-yl)ethanone 97% | CAS: 1161776-13-1 | AChemBlock [achemblock.com]
- 10. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. prepchem.com [prepchem.com]
- 13. mdpi.com [mdpi.com]
- 14. [2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl]ethanoate for use in lymphangioleiomyomatosis and other diseases - Patent US-11547699-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. EP2468746A1 - Benzothiazinone compounds and their use as anti-tuberculosis agents - Google Patents [patents.google.com]
- To cite this document: BenchChem. [1-(2-Bromothiazol-5-yl)ethanone CAS number 1161776-13-1]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1527646#1-2-bromothiazol-5-yl-ethanone-cas-number-1161776-13-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com